molecular formula C10H12F3NO2 B11727744 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

Cat. No.: B11727744
M. Wt: 235.20 g/mol
InChI Key: MVIFDLKYFGUSNZ-VIFPVBQESA-N
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Description

4-((1S)-1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a chiral aromatic compound featuring a phenol core substituted with a trifluoromethyl group and a stereospecific 1-amino-3-hydroxypropyl side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

4-[(1S)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m0/s1

InChI Key

MVIFDLKYFGUSNZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N

Origin of Product

United States

Preparation Methods

Preparation of 3-(Trifluoromethyl)phenol Derivatives

The trifluoromethyl group is typically introduced via:

  • Electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in the presence of a copper catalyst.

  • Nucleophilic substitution on 3-bromo- or 3-iodophenol using CF₃SiMe₃ (Ruppert-Prakash reagent) under palladium catalysis.

Example reaction:

3-Iodophenol+CF3SiMe3Pd(PPh3)4,THF3-(Trifluoromethyl)phenol+By-products\text{3-Iodophenol} + \text{CF}3\text{SiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{THF}} \text{3-(Trifluoromethyl)phenol} + \text{By-products}

Yields for this step range from 65–80%, with purity confirmed via 19F NMR^{19}\text{F NMR}.

Enantioselective Synthesis of the (S)-1-Amino-3-hydroxypropyl Side Chain

The chiral side chain is constructed using:

  • Asymmetric epoxide ring-opening : (S)-Styrene oxide is treated with ammonia to yield (S)-2-amino-1-phenylethanol, followed by chain elongation via Wittig reaction.

  • Chiral auxiliary-mediated reduction : Ketone intermediates derived from L-serine are reduced with NaBH₄ in the presence of (R)-BINAP to achieve >90% enantiomeric excess (ee).

Optimized conditions :

  • Temperature: 0°C to room temperature.

  • Solvent: Tetrahydrofuran (THF) or ethanol.

  • Catalysts: Pd/C for hydrogenation steps.

Coupling Strategies

Mitsunobu Reaction for C–O Bond Formation

The phenol hydroxyl group is coupled to the chiral side chain using Mitsunobu conditions:

3-(Trifluoromethyl)phenol+(S)-1-Amino-3-hydroxypropyl alcoholDEAD, PPh3Target Compound\text{3-(Trifluoromethyl)phenol} + \text{(S)-1-Amino-3-hydroxypropyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

Key parameters :

  • Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) as reagents.

  • Reaction time: 12–24 hours.

  • Yield: 50–70% after column chromatography.

Reductive Amination

An alternative approach involves reductive amination between 4-formyl-3-(trifluoromethyl)phenol and (S)-3-aminopropane-1,2-diol:

4-Formylphenol+(S)-3-Aminopropane-1,2-diolNaBH3CNTarget Compound\text{4-Formylphenol} + \text{(S)-3-Aminopropane-1,2-diol} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Advantages :

  • Single-step coupling.

  • Mild conditions (pH 6–7, room temperature).

Enantiomeric Purity and Resolution

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee. Mobile phases typically consist of hexane/isopropanol (90:10) with 0.1% diethylamine.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are treated with (R)-mandelic acid to form diastereomeric salts, enabling selective crystallization of the (S)-enantiomer.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 7.52 (d, J = 8.3 Hz, 1H, aromatic), 6.95 (s, 1H, aromatic), 4.21 (m, 1H, CH-NH₂), 3.68 (t, J = 6.0 Hz, 2H, CH₂OH).

  • 13C NMR^{13}\text{C NMR} : δ 156.8 (C-OH), 122.4 (q, J = 270 Hz, CF₃), 62.1 (CH₂OH), 54.3 (CH-NH₂).

  • HRMS : m/z 235.0820 ([M+H]+^+).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration and hydrogen-bonding network between the amino, hydroxyl, and phenol groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Mitsunobu Reaction7099High stereoselectivityRequires expensive reagents
Reductive Amination6595Single-step couplingModerate ee without chiral catalysts
Dynamic Resolution6099Scalable for industrial useMulti-step process

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is in the field of pharmaceuticals. Research has indicated that compounds with similar structures can exhibit significant biological activity, including:

  • Antimicrobial Properties : Studies have shown that phenolic compounds can possess antimicrobial effects, making them candidates for developing new antibiotics or antiseptics.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Agrochemical Applications

The compound may also find utility in agrochemicals. Similar compounds have been investigated for their potential as:

  • Pesticides : Due to their ability to interact with biological systems, derivatives of this compound could be designed to target specific pests while minimizing environmental impact.
  • Herbicides : The trifluoromethyl group can enhance the herbicidal activity by increasing the lipophilicity of the compound, allowing better penetration into plant tissues.

Materials Science

In materials science, this compound can be explored for:

  • Polymer Additives : Its unique chemical structure may allow it to function as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
  • Coatings : The compound could be used in developing coatings with specific functional properties, such as hydrophobicity or corrosion resistance.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various phenolic compounds against common pathogens. Results indicated that compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for further development into antimicrobial agents.

Case Study 2: Herbicidal Potential

Research on herbicidal activity demonstrated that trifluoromethyl-substituted phenols could effectively inhibit the growth of certain weeds. The study highlighted how modifying the phenolic structure could enhance selectivity and potency against target species while reducing harm to crops.

Data Tables

Application AreaPotential UsesRelevant Findings
PharmaceuticalsAntimicrobial agents, antioxidantsSignificant activity against pathogens
AgrochemicalsPesticides, herbicidesEffective growth inhibition in studies
Materials SciencePolymer additives, coatingsEnhanced physical properties

Comparison with Similar Compounds

A. Trifluoromethyl-Containing Analogs

  • Compound A: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine () Key Differences: Features a bicyclic naphthyridine core instead of a phenol ring. The absence of a hydroxyl group reduces acidity (phenol pKa ~10 vs. naphthyridine’s basic nitrogen). Synthesis: Prepared via reductive amination using sodium triacetoxyborohydride, similar to methods for amino-alcohol derivatives .
  • Compound B: 4-[2-(Trifluoromethyl)phenyl]-3,6-dihydropyridine () Key Differences: Incorporates a dihydropyridine ring conjugated to a trifluoromethylphenyl group. Lacks the amino-hydroxypropyl side chain, which may limit hydrogen-bonding capacity compared to the target compound .

B. Amino-Alcohol Side Chain Analogs

  • Compound C: 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione Hydrochloride () Key Differences: Contains a bis(trifluoromethyl)phenyl group and a cyclobutene-dione core. The dual trifluoromethyl groups increase molecular weight (457.79 g/mol vs. ~265 g/mol for the target compound) and lipophilicity (cLogP ~3.5 estimated). The stereospecific cyclohexylamino group may confer distinct binding affinities .
2.3. Pharmacological Implications
  • Target Compound: The phenol group’s acidity (pKa ~10) may enhance solubility in physiological environments, while the amino-hydroxypropyl side chain could facilitate CNS penetration.
  • Compound A : The naphthyridine core is common in antiviral and anticancer agents, but the lack of a hydroxyl group may limit interactions with polar targets .

Biological Activity

4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a synthetic compound notable for its unique molecular structure, which includes an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenolic ring. This structure contributes to its enhanced biological activity, making it a subject of interest in medicinal chemistry and related fields.

  • Molecular Formula : C10H12F3NO2
  • Molecular Weight : Approximately 235.20 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group enhances lipophilicity.
    • Amino and hydroxypropyl groups facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group allows for better membrane penetration, while the amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions are crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar compounds can inhibit bacterial topoisomerases, which are critical for bacterial DNA replication . The potential for this compound to inhibit such enzymes could lead to significant antibacterial properties.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The presence of the trifluoromethyl group is believed to enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells. Further research is needed to fully elucidate these mechanisms.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H12F3NO2Contains trifluoromethyl; potential enzyme inhibitor
4-(1-amino-3-hydroxypropyl)phenolC9H13NO2Lacks trifluoromethyl group; different properties
4-(trifluoromethyl)phenolC7H4F3ONo amino or hydroxypropyl groups; simpler structure

This table illustrates the structural differences and potential implications for biological activity among similar compounds.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A study on pyrrole derivatives demonstrated that structurally related compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Dual Inhibitors : Research into dual inhibitors of bacterial topoisomerases showed promising results in vitro, suggesting that compounds with similar functionalities could be effective against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • The compound’s synthesis typically involves coupling a trifluoromethyl-substituted phenol precursor with a chiral amino alcohol side chain. A common approach uses aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) and ketones under basic conditions (e.g., NaOH in ethanol), followed by reduction to introduce the amino alcohol moiety .
  • To ensure stereochemical purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution can validate enantiomeric excess. Nuclear Overhauser Effect (NOE) in NMR or X-ray crystallography confirms spatial configuration .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with solvents of varying polarity (water, DMSO, ethanol) at controlled pH.
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, acidic/alkaline hydrolysis) with HPLC monitoring .
  • pKa : Employ potentiometric titration or UV-spectrophotometric methods to determine ionization constants, critical for understanding bioavailability .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Adopt a tiered approach:

Laboratory studies : Measure abiotic degradation (hydrolysis, photolysis) and sorption coefficients (e.g., log KocK_{oc}) using OECD guidelines .

Ecosystem modeling : Use microcosm/mesocosm setups to simulate environmental partitioning (air, water, soil) and bioaccumulation in trophic chains .

  • Reference long-term ecological risk frameworks (e.g., Project INCHEMBIOL) to integrate chemical properties with ecotoxicological endpoints .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically compare studies for variables like assay conditions (cell lines, incubation time) and impurity profiles (e.g., residual solvents affecting results).
  • Dose-response validation : Replicate assays with standardized protocols (e.g., OECD 487 for genotoxicity) and orthogonal techniques (e.g., SPR vs. cell-based assays) .
  • Consider stereochemical variability: Bioactivity may differ between enantiomers, requiring chiral separation before testing .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., hydroxylation sites via LC-MS/MS).
  • Structural modification : Introduce deuterium at labile positions or fluorinated groups to block oxidative pathways .
  • Computational modeling : Predict metabolic pathways with software like ADMET Predictor™, though experimental validation remains critical (Note: ACD/Labs Percepta lacks data for this compound ).

Data Contradiction and Validation

Q. How should conflicting spectral data (NMR, IR) for this compound be addressed?

  • Methodological Answer :

  • Cross-validation : Compare data with structurally analogous compounds (e.g., 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or variable-temperature NMR for dynamic effects .
  • Collaborative verification : Share raw spectral data via platforms like PubChem or ChemSpider for peer validation .

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